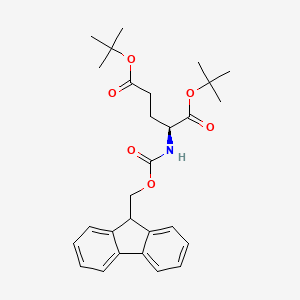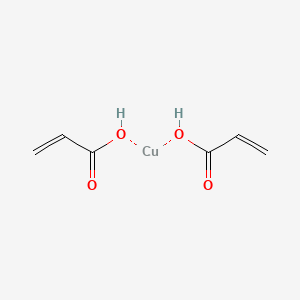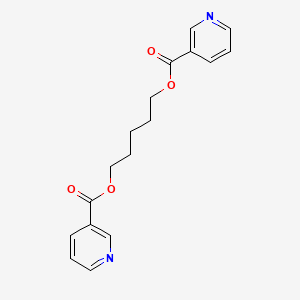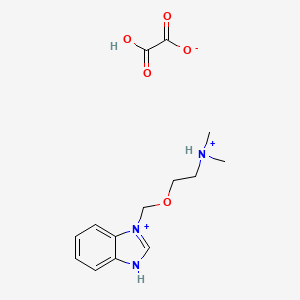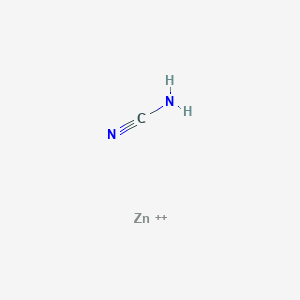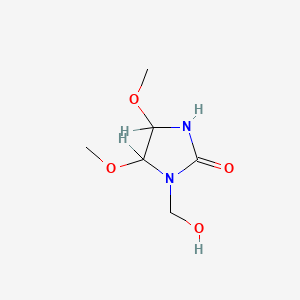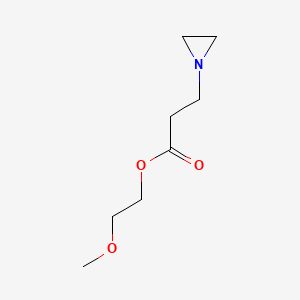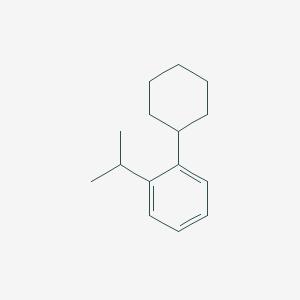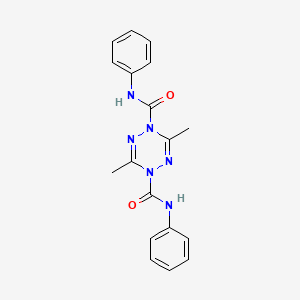
3,6-dimethyl-N1,N4-diphenyl-1,2,4,5-tetrazine-1,4-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-dimethyl-N1,N4-diphenyl-1,2,4,5-tetrazine-1,4-dicarboxamide is a heterocyclic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tetrazine ring substituted with methyl and phenyl groups. The molecular formula of this compound is C18H18N6O2, and it has a molecular weight of 350.375 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dimethyl-N1,N4-diphenyl-1,2,4,5-tetrazine-1,4-dicarboxamide typically involves the reaction of 3,6-diphenyl-1,2,4,5-tetrazine with acyl chlorides. One common method includes the treatment of 3,6-diphenyl-1,2,4,5-tetrazine with an equimolar amount of an acyl chloride, followed by further reaction with another equivalent of acyl chloride to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3,6-dimethyl-N1,N4-diphenyl-1,2,4,5-tetrazine-1,4-dicarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the tetrazine ring into dihydrotetrazine derivatives.
Substitution: The compound can participate in substitution reactions, particularly involving the phenyl and methyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acyl chlorides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like chloroform or dichloromethane .
Major Products Formed
The major products formed from these reactions include dihydropyridazine derivatives, oxidized tetrazine compounds, and substituted tetrazine derivatives. These products have diverse applications in scientific research and industry .
Applications De Recherche Scientifique
3,6-dimethyl-N1,N4-diphenyl-1,2,4,5-tetrazine-1,4-dicarboxamide has several applications in scientific research, including:
Chemistry: Used in the synthesis of dihydropyridazine derivatives and as a reagent in cycloaddition reactions.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of advanced materials, including photo- and electroactive materials.
Mécanisme D'action
The mechanism of action of 3,6-dimethyl-N1,N4-diphenyl-1,2,4,5-tetrazine-1,4-dicarboxamide involves its participation in inverse electron demand Diels-Alder reactions. This compound acts as an electron-deficient heteroaromatic azadiene, reacting with various dienophiles to form stable adducts. The molecular targets and pathways involved in these reactions include the formation of dihydropyridazine derivatives and other cycloaddition products .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6-diphenyl-1,2,4,5-tetrazine: Similar in structure but lacks the methyl and carboxamide groups.
3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine: Contains pyridyl groups instead of phenyl groups.
3,6-bis(methoxycarbonyl)-1,2,4,5-tetrazine: Substituted with methoxycarbonyl groups.
Uniqueness
3,6-dimethyl-N1,N4-diphenyl-1,2,4,5-tetrazine-1,4-dicarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both methyl and carboxamide groups enhances its versatility in various chemical reactions and applications.
Propriétés
Numéro CAS |
255041-60-2 |
|---|---|
Formule moléculaire |
C18H18N6O2 |
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
3,6-dimethyl-1-N,4-N-diphenyl-1,2,4,5-tetrazine-1,4-dicarboxamide |
InChI |
InChI=1S/C18H18N6O2/c1-13-21-24(18(26)20-16-11-7-4-8-12-16)14(2)22-23(13)17(25)19-15-9-5-3-6-10-15/h3-12H,1-2H3,(H,19,25)(H,20,26) |
Clé InChI |
HEOSAQMYCXDPQG-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=NN1C(=O)NC2=CC=CC=C2)C)C(=O)NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



